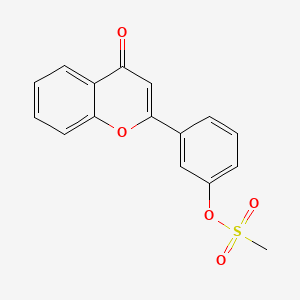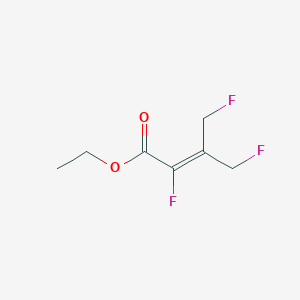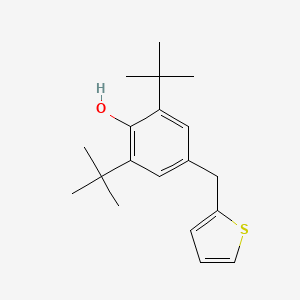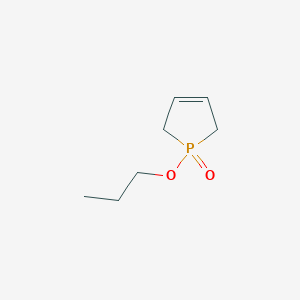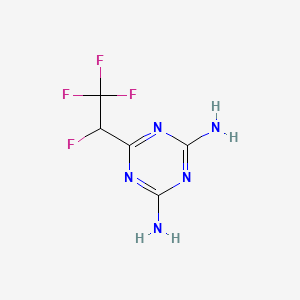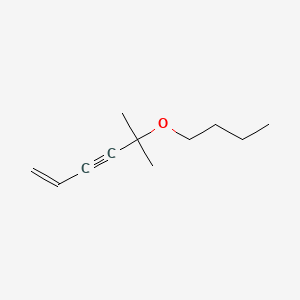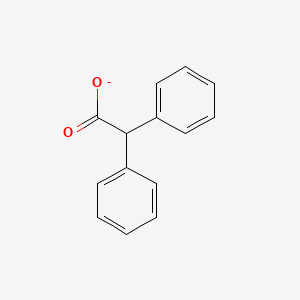
GSK SYK inhibitor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “GSK SYK inhibitor” refers to a class of molecules designed to inhibit the activity of spleen tyrosine kinase (SYK). SYK is a cytosolic non-receptor protein tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, including the B-cell receptor (BCR) and Fc receptors . Inhibition of SYK has therapeutic potential in treating various diseases, including autoimmune disorders, cancers, and inflammatory conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GSK SYK inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the particular inhibitor being synthesized. Common steps include:
Formation of Core Structure: This often involves the construction of a heterocyclic core, such as a pyrimidine or quinoline ring, through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups, such as halogens, amines, or hydroxyl groups, to enhance the inhibitor’s binding affinity and selectivity.
Final Coupling Reactions: Coupling of the core structure with other moieties to form the final inhibitor molecule.
Industrial Production Methods
Industrial production of GSK SYK inhibitors involves scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
GSK SYK inhibitors can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a primary alcohol group in the inhibitor may yield an aldehyde or carboxylic acid, while reduction of a nitro group may produce an amine.
Aplicaciones Científicas De Investigación
GSK SYK inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as chemical probes to study the role of SYK in various signaling pathways and to develop new synthetic methodologies.
Biology: Employed to investigate the biological functions of SYK in immune cells and other cell types.
Industry: Utilized in the development of new drugs and as tools for high-throughput screening in drug discovery programs.
Mecanismo De Acción
The mechanism of action of GSK SYK inhibitors involves binding to the active site of SYK, thereby preventing its phosphorylation and subsequent activation . This inhibition blocks downstream signaling pathways, such as the B-cell receptor (BCR) signaling pathway, leading to reduced activation, migration, adhesion, and proliferation of immune cells . The molecular targets and pathways involved include the BCR, Fc receptors, and other immune receptors .
Comparación Con Compuestos Similares
GSK SYK inhibitors can be compared with other similar compounds, such as:
Fostamatinib (R788): An oral SYK inhibitor used in the treatment of chronic immune thrombocytopenia.
Entospletinib (GS-9973): A second-generation SYK inhibitor showing promising results in clinical trials against B-cell malignancies.
Cerdulatinib (PRT062070): A dual SYK and Janus kinase (JAK) inhibitor being evaluated for its efficacy in hematological malignancies.
TAK-659: Another SYK inhibitor under clinical investigation for its potential in treating various cancers.
The uniqueness of GSK SYK inhibitors lies in their specific binding affinity and selectivity for SYK, which can result in distinct therapeutic profiles and reduced off-target effects compared to other inhibitors.
Propiedades
Fórmula molecular |
C21H27FN6 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
7-(1-tert-butylpyrazol-4-yl)-N-[(3-fluoropiperidin-3-yl)methyl]-1,6-naphthyridin-5-amine |
InChI |
InChI=1S/C21H27FN6/c1-20(2,3)28-12-15(11-26-28)17-10-18-16(6-4-9-24-18)19(27-17)25-14-21(22)7-5-8-23-13-21/h4,6,9-12,23H,5,7-8,13-14H2,1-3H3,(H,25,27) |
Clave InChI |
KZHRNYBKXGVNJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C=C(C=N1)C2=NC(=C3C=CC=NC3=C2)NCC4(CCCNC4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
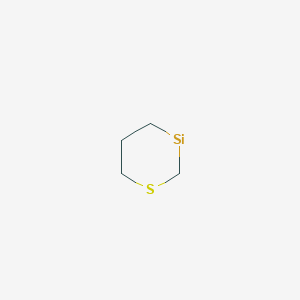

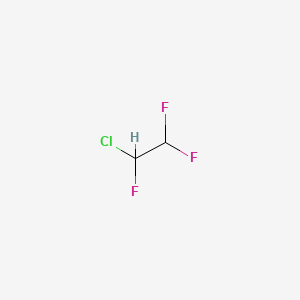
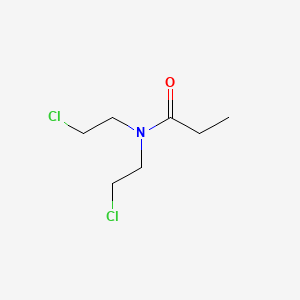
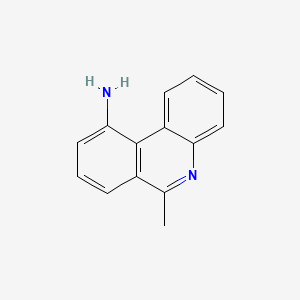
![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)
